molecular formula C21H17N5O B2891550 (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 882747-54-8

(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B2891550
CAS No.: 882747-54-8
M. Wt: 355.401
InChI Key: PPRIFTQPYUUTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolylmethanone derivative featuring a 4-methylphenyl group at both the triazole and pyrimidine moieties. Its structure integrates a 1,2,3-triazole core linked to a 2-pyrimidinyl substituent and a methanone bridge.

Properties

IUPAC Name

(4-methylphenyl)-[1-[4-(4-methylphenyl)pyrimidin-2-yl]triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c1-14-3-7-16(8-4-14)18-11-12-22-21(23-18)26-13-19(24-25-26)20(27)17-9-5-15(2)6-10-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRIFTQPYUUTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)N3C=C(N=N3)C(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methylphenyl groups.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted triazole or pyrimidine derivatives.

Scientific Research Applications

(4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action for (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues

(4-Methylphenyl)(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanone (VIII)
  • Structure: Shares the triazolylmethanone core but replaces the pyrimidinyl group with a phenyl ring.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Activity : Demonstrated moderate cytotoxicity in cancer cell lines .
(5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)(1H-1,2,3-triazol-4-yl)methanone (4i)
  • Structure : Contains dual triazole rings instead of a triazole-pyrimidine system.
  • Synthesis: Achieved via enaminone cyclization (79–96% yield) .
  • Properties : Melting point 148–151°C; NMR data (δ 2.43–8.96 ppm) confirm methyl and aromatic protons .
  • Key Difference : The dual triazole motif may enhance hydrogen bonding but lacks the pyrimidine’s electron-deficient character .
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one (10)
  • Structure: Replaces the pyrimidinyl group with a phenoxyethyl chain.
  • Activity : Exhibited superior antimicrobial activity (MIC < 1 µg/mL) against Gram-positive bacteria, outperforming ampicillin and vancomycin .

Crystallographic and Spectral Insights

  • Dihedral Angles :

    • In triazole derivatives, dihedral angles between the triazole and aryl groups vary (e.g., 0.34°–87.1°), impacting molecular planarity and intermolecular interactions .
    • The target compound’s pyrimidine-triazole linkage likely adopts a near-planar conformation for optimal π-π stacking .
  • Spectroscopic Data :

    • NMR : Aromatic protons in compound 4i appear at δ 7.47–8.96 ppm, while methyl groups resonate at δ 2.43–2.58 ppm .
    • HRMS : Accurate mass data (e.g., [M+H]+ 269.1145 for compound 4i) confirm molecular integrity .

Biological Activity

The compound (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone , with CAS number 882747-54-8 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H17N5O
  • Molecular Weight : 355.4 g/mol
  • Structure : The compound features a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, demonstrating effectiveness comparable to standard antibiotics.

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

The structure of the triazole plays a crucial role in its interaction with microbial enzymes, inhibiting their growth effectively.

Anticancer Activity

The compound has shown promising results in anticancer assays. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

The mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines:

  • TNF-alpha : Reduced by 40% at 10 μM concentration.
  • IL-6 : Inhibition observed at similar concentrations.

This activity suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives reveals that substituents on the phenyl and pyrimidine rings significantly influence biological activity. Electron-donating groups enhance potency, while bulky groups can hinder interaction with target enzymes.

Key Findings:

  • Phenyl Substituents : Increased activity against MRSA strains when hydroxyl groups are present.
  • Pyrimidine Modifications : Alterations in the pyrimidine ring affect the binding affinity to target proteins involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of this compound against resistant strains of bacteria, showing a significant reduction in bacterial load compared to controls.
  • Cancer Cell Line Study : In vivo studies demonstrated tumor regression in mice treated with this compound, supporting its potential as an anticancer agent.

Q & A

Basic: What are the key synthetic strategies for preparing (4-methylphenyl){1-[4-(4-methylphenyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone?

The synthesis typically involves sequential reactions:

  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example, coupling a 4-methylphenylacetylene with an azide-functionalized pyrimidine precursor .
  • Pyrimidine Functionalization : Substitution reactions on 2-chloropyrimidine derivatives with triazole intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the final product .
    Key Validation : Confirm regioselectivity of triazole formation via 1H^1H-NMR (e.g., distinguishing 1,4- vs. 1,5-disubstituted triazoles) and LC-MS for molecular weight verification .

Basic: How is the crystal structure of this compound characterized, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Sample Preparation : Crystallize the compound via slow evaporation in a solvent mixture (e.g., dichloromethane/hexane) .
  • Structural Insights : SC-XRD reveals bond lengths, angles, and non-covalent interactions (e.g., π-π stacking between aromatic rings or hydrogen bonding), which influence molecular packing and stability .
    Example : A related triazolyl-pyrimidine methanone exhibited a planar triazole-pyrimidine system with dihedral angles <10° between rings, suggesting strong conjugation .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

  • Reproducibility Checks : Re-test the compound under standardized conditions (e.g., consistent cell lines, IC50_{50} protocols) .
  • Purity Validation : Use HPLC (>98% purity) and 13C^{13}C-NMR to detect trace impurities that may skew activity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups on phenyl rings) to isolate pharmacophoric motifs .
    Case Study : A triazole-piperazine methanone analogue showed conflicting cytotoxicity data; subsequent SAR revealed the 4-methylphenyl group enhanced selectivity for kinase targets over general cytotoxicity .

Advanced: What computational methods are used to predict the interaction of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses to targets (e.g., kinases or GPCRs). Validate with experimental IC50_{50} data .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues in target interactions .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP, BBB permeability) to prioritize compounds for in vivo testing .
    Note : Cross-validate computational results with experimental SPR (surface plasmon resonance) binding assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., triazole substitution pattern) and detect rotamers in solution .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and triazole (C-N, ~1450 cm1^{-1}) stretches .
  • Mass Spectrometry : HRMS (ESI-TOF) verifies molecular formula; compare isotopic patterns with simulated data .

Advanced: How does the electronic structure of the triazole-pyrimidine system influence reactivity?

  • DFT Calculations : Use Gaussian 16 to map frontier molecular orbitals (HOMO/LUMO). The triazole-pyrimidine core often exhibits low LUMO energy (-1.5 to -2.0 eV), favoring nucleophilic attack at the pyrimidine C2 position .
  • Electrostatic Potential Maps : Reveal electron-deficient regions (e.g., pyrimidine ring) prone to electrophilic substitution .
    Experimental Correlation : Substituent effects (e.g., electron-withdrawing groups on phenyl rings) modulate reactivity in Suzuki-Miyaura cross-coupling reactions .

Basic: What are the stability considerations for storing this compound?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the triazole and carbonyl groups .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the methanone moiety .
  • Long-Term Stability : Monitor via periodic HPLC; degradation products often include oxidized triazole or cleaved pyrimidine rings .

Advanced: How can crystallographic data guide the design of analogues with improved bioavailability?

  • Solubility Optimization : SC-XRD reveals hydrophobic packing motifs; introduce polar groups (e.g., -OH, -NH2_2) at non-critical positions to enhance aqueous solubility .
  • Polymorph Screening : Identify metastable forms with higher dissolution rates using differential scanning calorimetry (DSC) .
    Example : A fluorophenyl analogue achieved 3x higher solubility by disrupting π-π stacking via a -CF3_3 substituent .

Basic: What are the common impurities encountered during synthesis, and how are they controlled?

  • Byproducts : Unreacted azide or alkyne precursors; monitor via TLC and quench excess reagents with scavengers (e.g., polymer-supported triphenylphosphine) .
  • Isomeric Contamination : 1,5- vs. 1,4-triazole regioisomers; suppress with optimized Cu(I) catalyst loading (1–5 mol%) .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water) to resolve closely eluting impurities .

Advanced: What in vitro models are appropriate for evaluating this compound’s mechanism of action?

  • Kinase Inhibition Assays : Use TR-FRET (time-resolved fluorescence resonance energy transfer) with recombinant kinases (e.g., EGFR or CDK2) .
  • Cell-Based Assays : Test antiproliferative activity in cancer lines (e.g., MCF-7, HeLa) with Alamar Blue viability staining; validate target engagement via Western blot (e.g., phosphorylated ERK) .
  • Off-Target Screening : Employ thermal shift assays (TSA) to identify unintended protein interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.